molecular formula C14H13N3O3S B3929708 4-nitro-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide

4-nitro-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide

Cat. No.: B3929708
M. Wt: 303.34 g/mol
InChI Key: DIGHCDABUOMBIW-UHFFFAOYSA-N
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Description

4-nitro-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide is an organic compound that features a benzamide core with a nitro group at the 4-position and a pyridin-2-ylsulfanyl ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide can be achieved through a multi-step process. One common method involves the reaction of 4-nitrobenzoyl chloride with 2-(pyridin-2-ylsulfanyl)ethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, yielding the desired benzamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems may also be employed to streamline the production.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

    Reduction: 4-amino-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the original compound.

Scientific Research Applications

4-nitro-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The pyridin-2-ylsulfanyl group may enhance the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide is unique due to the combination of its nitro and pyridin-2-ylsulfanyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-nitro-N-(2-pyridin-2-ylsulfanylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c18-14(11-4-6-12(7-5-11)17(19)20)16-9-10-21-13-3-1-2-8-15-13/h1-8H,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGHCDABUOMBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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